silane CAS No. 923014-12-4](/img/structure/B14180491.png)
[5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane is an organic compound that features a furan ring, a conjugated diene system, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Conjugated Diene System: The conjugated diene system can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene.
Attachment of the Trimethylsilyl Group: The final step involves the silylation of the diene-furan compound using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Saturated or partially saturated dienes.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane involves its ability to participate in various chemical reactions due to the presence of the furan ring, conjugated diene system, and trimethylsilyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane: Unique due to the combination of furan, diene, and silyl groups.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with different functional groups and applications.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bio-based polymers.
Properties
CAS No. |
923014-12-4 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
[5-(furan-2-yl)-3-methylpenta-2,4-dienyl]-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-12(9-11-15(2,3)4)7-8-13-6-5-10-14-13/h5-10H,11H2,1-4H3 |
InChI Key |
KJGXQTBNJYFMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[Si](C)(C)C)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


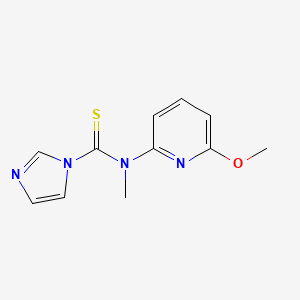
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
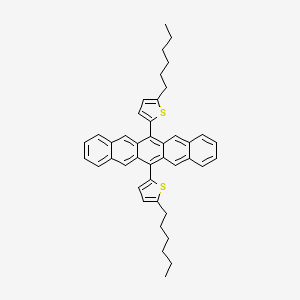

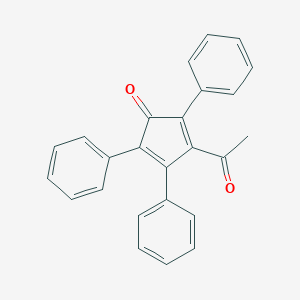
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
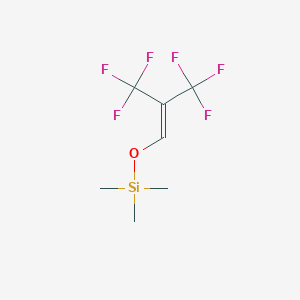
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
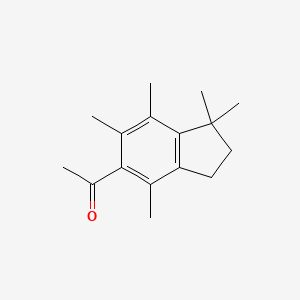
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
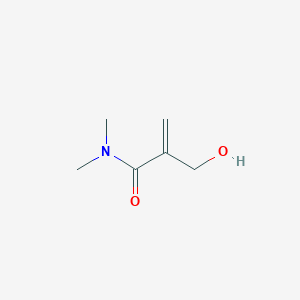
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
